molecular formula C9H9BrF2O B1375515 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol CAS No. 887781-90-0

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol

Cat. No. B1375515
CAS RN: 887781-90-0
M. Wt: 251.07 g/mol
InChI Key: SXHGHWIMGNZPFT-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-1,1-difluoropropan-2-ol” is likely to be an organic compound containing a bromophenyl group, a difluoropropanol group, and a hydroxyl group. The presence of these functional groups suggests that it could participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl and hydroxyl groups .

Scientific Research Applications

Catalytic Arylation Reactions

The compound 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol can be involved in catalytic arylation reactions. For instance, biphenyl-2-ols, which are structurally related, have been shown to undergo regioselective mono- and diarylation with aryl iodides in the presence of a palladium catalyst, leading to the formation of derivatives like terphenyl-2-ol and diphenylbiphenyl-2-ol (Satoh et al., 1998).

Environmental Concerns and Estrogenic Activity

The environmental impact and estrogenic activity of brominated compounds like 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol are significant areas of research. For example, the combustion of electronic waste containing brominated flame-retardants has raised concerns due to the release of estrogenic compounds, including derivatives similar to 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol (Owens et al., 2007).

Photocatalytic Reactions

This compound also has potential applications in photocatalytic reactions. An example can be found in the use of related bromophenyl compounds in photocatalytic defluorinative reactions, which are useful in synthesizing various organic molecules (Zeng et al., 2022).

Synthesis of Novel Compounds

The synthesis of novel compounds using bromophenyl derivatives is another area of application. For instance, synthesis and study of thiourea derivatives, including compounds with bromophenyl groups, have been conducted to explore their antipathogenic properties (Limban et al., 2011).

Molecular Electronics

In the field of molecular electronics, aryl bromides like 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol are used as building blocks for molecular wires, crucial for the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-1,1-difluoropropan-2-ol” would likely require standard safety precautions. This includes avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

2-(4-bromophenyl)-1,1-difluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHGHWIMGNZPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229116
Record name 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887781-90-0
Record name 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887781-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromophenyl)-2,2-difluoroethanone (2.5 g, 10.6 mmol) in THF (60 mL) was added methylmagnesium chloride (10 mL, 30 mmol; 3 M in THF) at 0° C. over ˜10 min and the mixture was stirred at 0° C. for 1 h. A mini-worked up showed starting material remained and more methylmagnesium chloride (5 mL, 15 mmol, 3 M in THF) was added. After further stirred for 15 min., the mixture was quenched with H2O, carefully acidified with 1 M HCl (100 mL) and extracted with Ethyl acetate. Purification by combi-flash chromatography (120 g column; eluted with hexanes—Ethyl acetate (5% -25%) in 20 min.; flow rate: 70 mL/min and collected 25 mL/fraction) yielded the title compound as a colorless liquid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-1,1-difluoropropan-2-ol

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